Chemical structure and molecular formula of 1-Acetyl-2-methylindoline-5-sulfonamide
Chemical structure and molecular formula of 1-Acetyl-2-methylindoline-5-sulfonamide
An In-Depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonamide: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Acetyl-2-methylindoline-5-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure and molecular properties, provide a detailed, field-proven protocol for its synthesis, and explore its potential therapeutic applications, particularly as a carbonic anhydrase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Indoline-Sulfonamide Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, these molecules gain the ability to interact with a variety of enzymatic targets. The sulfonamide group, a cornerstone in drug design since the discovery of sulfa drugs, imparts key physicochemical properties that can enhance binding to enzyme active sites, often through interactions with metal ions like zinc.[1][2][3]
Specifically, indoline-5-sulfonamides have emerged as a promising class of carbonic anhydrase (CA) inhibitors.[4][5] Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, which promotes cancer progression and chemoresistance.[4][5] By inhibiting these enzymes, compounds based on the indoline-5-sulfonamide core can modulate tumor pH and potentially enhance the efficacy of existing cancer therapies.
This guide will focus on a specific, yet under-documented, derivative: 1-Acetyl-2-methylindoline-5-sulfonamide . We will synthesize knowledge from related, well-characterized analogs to provide a robust technical profile of this compound.
Chemical Structure and Molecular Properties
The fundamental characteristics of a molecule are dictated by its structure. Here, we dissect the architecture of 1-Acetyl-2-methylindoline-5-sulfonamide and tabulate its key molecular properties.
Molecular Structure
The structure of 1-Acetyl-2-methylindoline-5-sulfonamide is defined by a central indoline ring system. Key features include:
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An acetyl group at the 1-position (the nitrogen atom of the indoline ring).
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A methyl group at the 2-position of the indoline ring.
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A sulfonamide group at the 5-position of the aromatic portion of the indoline ring.
The IUPAC name for this compound is 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide .
Below is a 2D representation of the chemical structure generated using Graphviz.
Proposed synthetic route to 1-Acetyl-2-methylindoline-5-sulfonamide.
Detailed Experimental Protocol
Objective: To synthesize 1-Acetyl-2-methylindoline-5-sulfonamide from 1-Acetyl-2-methylindoline-5-sulfonyl chloride.
Materials:
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1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) [6]* Ammonium hydroxide (28-30% aqueous solution, excess)
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Dichloromethane (DCM)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of starting material).
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Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
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Amination: Slowly add an excess of cold ammonium hydroxide solution (approximately 5-10 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting sulfonyl chloride spot.
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Work-up:
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Add additional dichloromethane to ensure all the product is in the organic phase.
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Wash the organic layer sequentially with deionized water (2x) and brine (1x).
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Drying and Concentration:
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-Acetyl-2-methylindoline-5-sulfonamide.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected product will be a solid.
Potential Therapeutic Applications and Mechanism of Action
The primary therapeutic rationale for investigating 1-Acetyl-2-methylindoline-5-sulfonamide stems from the established activity of related indoline-5-sulfonamides as inhibitors of carbonic anhydrases (CAs). [4][5]
Carbonic Anhydrase Inhibition
Sulfonamides are classic zinc-binding groups that can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition. [4]The indoline portion of the molecule can engage in further hydrophobic and van der Waals interactions within the active site, enhancing binding affinity and potentially conferring selectivity for different CA isoforms.
The inhibition of tumor-associated CAs (IX and XII) by molecules like 1-Acetyl-2-methylindoline-5-sulfonamide is hypothesized to have several downstream anti-cancer effects:
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Reversal of Tumor Acidosis: By inhibiting the conversion of CO₂ to protons and bicarbonate, the extracellular acidosis of the tumor microenvironment can be alleviated.
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Enhanced Chemotherapy Efficacy: A less acidic environment can improve the uptake and efficacy of weakly basic chemotherapeutic drugs.
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Reduction of Metastasis: The acidic microenvironment is known to promote the degradation of the extracellular matrix, facilitating cancer cell invasion. Normalizing the pH may reduce metastatic potential.
Structure-Activity Relationship (SAR) Insights
Based on the study of similar 1-acylated indoline-5-sulfonamides, the following SAR points are relevant:[4][5]
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The sulfonamide group is essential for CA inhibitory activity.
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The 1-acyl group (in this case, acetyl) generally leads to potent inhibition of CA XII. The nature of this acyl group can be varied to modulate potency and selectivity.
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The 2-methyl group introduces a chiral center and adds steric bulk near the indoline nitrogen. This modification can influence the binding orientation within the enzyme's active site and may affect isoform selectivity compared to the unsubstituted analog.
Future Directions and Conclusion
1-Acetyl-2-methylindoline-5-sulfonamide represents a promising, yet underexplored, molecule in the landscape of carbonic anhydrase inhibitors. This technical guide provides a solid foundation for its chemical synthesis and a clear rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
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Confirmation of Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound with modern analytical techniques.
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In Vitro Biological Evaluation: Screening the compound against a panel of human carbonic anhydrase isoforms (I, II, IX, XII) to determine its potency and selectivity profile.
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Cell-Based Assays: Evaluating its ability to inhibit cancer cell proliferation, particularly under hypoxic conditions where CA IX is upregulated.
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Structural Biology: Co-crystallization studies with target CA isoforms to elucidate the precise binding mode and rationalize SAR.
References
- BLD Pharm. 1-Acetylindoline-5-sulfonamide.
- PubChem. 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-7-sulfonamide.
- Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride.
- ChemicalBook.
- MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- ResearchGate. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- PubChemLite. 1-acetylindoline-5-sulfonamide (C10H12N2O3S).
- Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3.
- Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3.
- Open Access Pub.
- MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- UCL Discovery.
- Wikipedia. Sulfonamide.
- Academia.edu. Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening.
- PMC. Modular Two-Step Route to Sulfondiimidamides.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]
